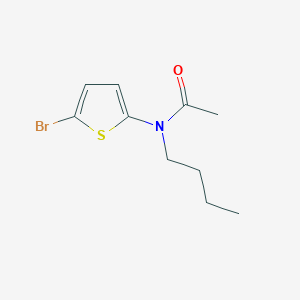

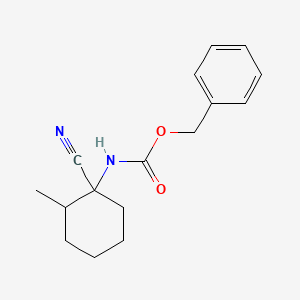

![molecular formula C10H12IN3 B6350844 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1426142-88-2](/img/structure/B6350844.png)

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a compound with the molecular formula C10H12IN3 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been well studied. A novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo [1,2-α]pyridines at their C3 position has been disclosed . This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent .

Applications De Recherche Scientifique

Catalytic Oxidative Cyclization

A metal-free catalytic oxidative cyclization process using 2-aminopyridines and 2-aminobenzothiazole with 2-phenoxyacetophenones was developed, utilizing inexpensive iodine as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. This method produced valuable 3-phenoxyimidazo[1,2-a]pyridines and 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles under air atmosphere in moderate to good yields (Chen et al., 2018).

Iodine-promoted Sequential Dual Oxidative Reactions

An innovative iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination of aryl methyl ketones and pyridin-2-ylmethylamines was developed, constructing 1-iodoimidazo[1,5-a]pyridines in moderate to good yields. This approach involves a self-sequenced process with an iodination/Kornblum oxidation/dual amination/oxidation/iodination mechanism (Wu et al., 2016).

I2O5-Mediated Iodocyclization Cascade

A facile synthesis method for 3-iodoimidazo[1,2-a]pyridines was developed through an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines, featuring oxidative cyclization/decarboxylation/iodination sequence. This metal-free protocol offers wide substrate scope, simple operation, and uses I2O5 both as an oxidant and iodine source (Zhou et al., 2019).

Copper-catalyzed Synthesis

A unique copper-catalyzed binucleophilic switching method for the regioselective synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines was developed. This method utilized alkenes/alkynes as coupling partners in the presence of molecular iodine under aerobic conditions, providing an easy route towards the synthesis of 2,3-diarylimidazo[1,2-a]pyridines (Samanta et al., 2016).

Vibrational Properties and Crystal Structure Analysis

Research into the vibrational properties and crystal structure of imidazo[1,2-a]pyridine derivatives, including analysis of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces, has provided insights into their stabilization mechanisms and potential applications in chemical fields and as core fragments of various drug molecules (Chen et al., 2021).

Mécanisme D'action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for their direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, a related class of compounds, is known to involve radical reactions .

Result of Action

The functionalization of imidazo[1,2-a]pyridines, a related class of compounds, is known to result in the construction of imidazo[1,2-a]pyridine derivatives .

Analyse Biochimique

Biochemical Properties

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, potentially affecting the metabolic flux and levels of metabolites . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in pyrimidine metabolism and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of critical metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function, and can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the activity of signaling pathways and metabolic processes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of the compound within different tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of the compound within specific subcellular regions can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

2-tert-butyl-3-iodoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOVZMJZWQXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N2C=CC=NC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)